molecular formula C11H14BrCl B13594547 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

Cat. No.: B13594547
M. Wt: 261.58 g/mol
InChI Key: DIXLGKHMRAJXCZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is an aromatic organic compound with the molecular formula C10H12BrCl It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene typically involves the bromination and chloromethylation of tetramethylbenzene. One common method includes:

    Bromination: Tetramethylbenzene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Tetramethylbenzoic acid or tetramethylbenzaldehyde.

    Reduction: Tetramethylbenzene.

Scientific Research Applications

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine and chlorine atoms. These atoms can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chlorobenzene: Similar structure but lacks the four methyl groups.

    1-Chloro-4-(bromomethyl)benzene: Similar structure but with different positions of bromine and chlorine.

    Tetramethylbenzene: Lacks the bromine and chlorine atoms.

Uniqueness

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is unique due to the combination of bromine, chlorine, and four methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H2,1-4H3

InChI Key

DIXLGKHMRAJXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CCl)C)C)Br)C

Origin of Product

United States

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